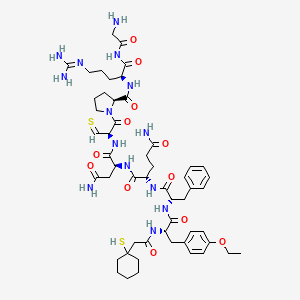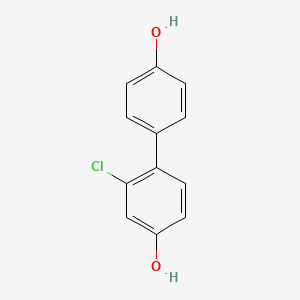
2-Chloro-(1,1'-biphenyl)-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1,1'-biphenyl-4,4'-diol is a member of the class of hydroxybiphenyls that is biphenyl-4,4'-diol in which the hydrogen at position 2 has been replaced by a chlorine. It is a member of monochlorobenzenes and a member of hydroxybiphenyls. It derives from a biphenyl-4,4'-diol.
Applications De Recherche Scientifique
Crystal Structure Analysis
- A study explored the crystal structure of 4-chloro-2'-biphenylol, which is closely related to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. It revealed loosely packed crystals containing OH.O bonded tetramers. The study highlighted the inefficient crystal packing and the absence of pseudosymmetry, which reflects the difficulty of finding a dense molecular arrangement that also allows for hydrogen-bond formation (Lehmler et al., 2002).
Synthetic Organic Chemistry
- Another research focused on the synthesis of substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene. This process utilized 4,4′-di(tert-butyl)biphenyl as a catalyst and is relevant for the production of structural units present in many biologically active compounds (Alonso et al., 2002).
Environmental Toxicology
- A 2008 study discussed how chlorination increases the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones. This finding is significant in understanding the environmental impact and behavior of such compounds (Song et al., 2008).
Chemical Reactions
- Research in 2023 demonstrated the palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes. This reaction showed a broad substrate scope and potential applications in pharmaceuticals (Kinoshita et al., 2023).
Chemical Analysis Techniques
- A study on the development of SPE/HPLC-DAD for determining residues of selected disinfectant agents in surface water included Biphenyl-2-ol, which is structurally similar to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. This research is critical for environmental monitoring and safety assessments (Baranowska & Wojciechowska, 2012).
Propriétés
Numéro CAS |
56858-70-9 |
|---|---|
Nom du produit |
2-Chloro-(1,1'-biphenyl)-4,4'-diol |
Formule moléculaire |
C12H9ClO2 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-chloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
Clé InChI |
SDDOUBZCBHJDLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Autres numéros CAS |
56858-70-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



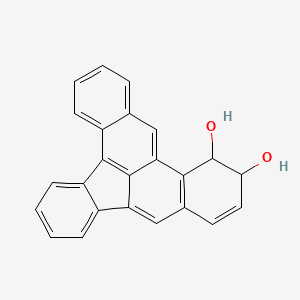
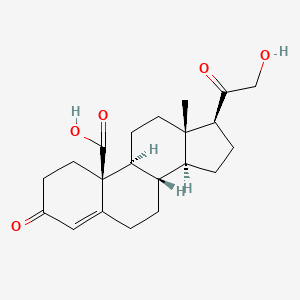
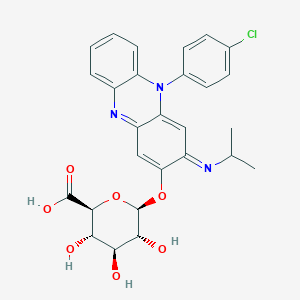
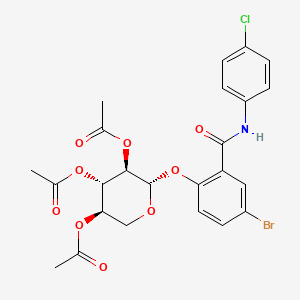
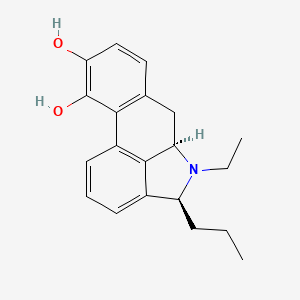
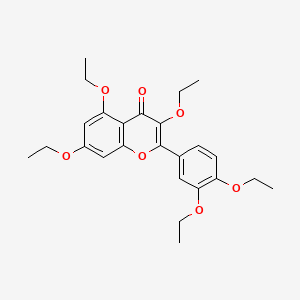
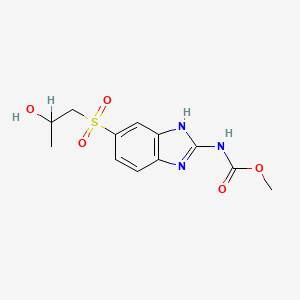
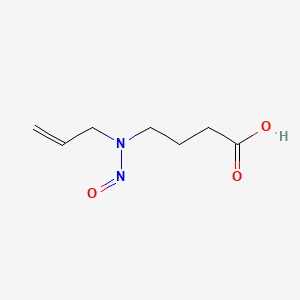
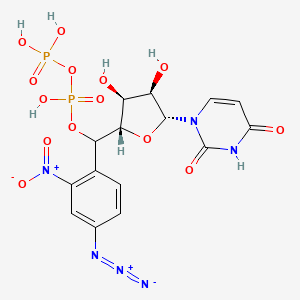
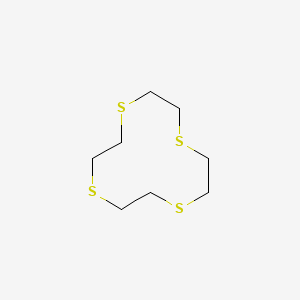
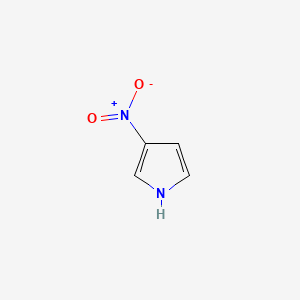
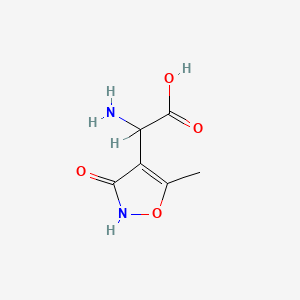
![(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/no-structure.png)
